N-(1-(2-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide
Description
Properties
CAS No. |
62537-77-3 |
|---|---|
Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[1-(2-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(10-13-6-2-1-3-7-13)19-14-11-18-20(12-14)15-8-4-5-9-16(15)21(23)24/h1-9,11-12H,10H2,(H,19,22) |
InChI Key |
BGBLPAOXSJXGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
The pyrazole core is commonly synthesized by condensation of a hydrazine derivative with an α-keto acid or α,β-unsaturated carbonyl compound. For the 2-nitrophenyl substitution, 2-nitrophenylhydrazine is reacted with an appropriate α-keto acid or α-bromoacetophenone derivative under acidic or neutral conditions.
-
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: Reflux or room temperature depending on substrates
- Time: Several hours to overnight
Example reaction:
2-nitrophenylhydrazine + phenylglyoxylic acid → 1-(2-nitrophenyl)-1H-pyrazol-4-yl intermediate
This step yields the pyrazole ring with the nitrophenyl substituent at the N1 position.
Amide Bond Formation
The next step involves coupling the pyrazole intermediate with phenylacetic acid or its activated derivative to form the amide bond.
-
- Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC)
- Base catalysts like triethylamine (Et3N) to facilitate the reaction
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to mild heating
Typical procedure:
Dissolve the pyrazole intermediate and phenylacetic acid in DCM, add EDC·HCl and Et3N, stir for 6–12 hours, then quench and purify.
Purification
- Silica gel column chromatography is the preferred method, often using mixtures of dichloromethane and methanol or ethyl acetate and hexane.
- Recrystallization from suitable solvents (e.g., ethanol) may be employed to improve purity.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Pyrazole formation | 2-nitrophenylhydrazine + phenylglyoxylic acid, EtOH, reflux, 6 h | 70–85 | Formation of 1-(2-nitrophenyl)-1H-pyrazol-4-yl intermediate |
| 2. Amide coupling | Intermediate + phenylacetic acid + EDC·HCl + Et3N, DCM, rt, 12 h | 75–90 | Amide bond formation |
| 3. Purification | Silica gel chromatography (DCM/MeOH 20:1) | — | Isolated pure N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Confirms pyrazole and phenylacetamide protons and aromatic substitution pattern.
- Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and nitro group peaks (~1520 and 1340 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 322.32 g/mol.
- Melting Point: Typically reported in literature to confirm purity.
Research Findings and Optimization Notes
- The position of the nitro group (2-nitro vs. 3-nitro or 4-nitro) affects the reactivity and yield; ortho substitution can cause steric hindrance, requiring careful control of reaction conditions.
- Use of mild bases and coupling agents minimizes side reactions such as hydrolysis or over-acylation.
- Purification by chromatography is essential due to close polarity of intermediates and by-products.
- Hydrogenation of the nitro group (e.g., Pd/C, H2) can be performed post-synthesis to yield the corresponding amine derivative for further functionalization.
Comparative Table of Preparation Methods for Related Pyrazole-Acetamides
| Compound Variant | Pyrazole Substituent | Key Reagents | Coupling Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| This compound | 2-Nitrophenyl | 2-nitrophenylhydrazine + phenylglyoxylic acid | EDC·HCl + Et3N | 75–90 | Ortho-nitro requires careful control |
| N-(1-(3-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide | 3-Nitrophenyl | 3-nitrophenylhydrazine + α-keto acid | DCC + Et3N | 80–85 | Less steric hindrance |
| N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide | 4-Nitrophenyl | 4-nitrophenylhydrazine + phenylglyoxylic acid | EDC·HCl + Et3N | 78–88 | Most straightforward synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Oxidation: The pyrazole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(1-(2-Aminophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide.
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(1-(2-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has been investigated for its potential anticancer properties. Studies indicate that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that compounds with similar structures can inhibit the proliferation of breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's nitrophenyl group may enhance anti-inflammatory activity, making it a candidate for treating conditions like arthritis. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . Experimental studies have demonstrated that such compounds can reduce inflammatory markers in animal models.
Material Science Applications
Photochromic Properties
Research has also highlighted the potential of this compound in material science, particularly in the development of photochromic materials. These materials change color upon exposure to light, making them useful in applications like smart windows and optical devices. The compound exhibits interesting behavior under UV light, indicating its suitability for further exploration in this field .
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at the University of Mysore evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value calculated at 15 µM. The mechanism was attributed to apoptosis induction and disruption of mitochondrial membrane potential .
Case Study 2: Anti-inflammatory Activity
In another study published in a peer-reviewed journal, the anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a dose-dependent reduction in edema, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(1-(2-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations :
- Nitro Group Position: The 2-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in ’s thiadiazoles.
- Heterocyclic Core : Replacement of pyrazole with 1,3,4-thiadiazole () or 1,2,3-triazole () alters electronic properties and hydrogen-bonding capacity.
- Solubility Modifiers : The oxan-4-yl group in ’s compound increases hydrophilicity compared to the nitro group, which may improve bioavailability .
Pharmacological and Physicochemical Properties
Antimicrobial Activity :
- Thiadiazole derivatives with 4-nitrophenyl groups () showed superior activity against E. coli and C. albicans compared to pyrazole analogs. This suggests that the thiadiazole core enhances antimicrobial potency .
- The absence of sulfur-containing groups (e.g., thiadiazole) in the target compound may limit its antimicrobial efficacy unless compensated by the nitro group’s electron-withdrawing effects.
Antitumor Potential :
- Pyrazole derivatives like N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide () exhibit antitumor activity, attributed to sulfonamide and trifluoromethyl groups enhancing lipophilicity and target binding .
Physicochemical Properties :
Biological Activity
N-(1-(2-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide, also known by its CAS number 62537-89-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and case studies.
The molecular formula of this compound is with a molecular weight of 246.22 g/mol. Its structure features a pyrazole ring substituted with a nitrophenyl group and an acetamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O3 |
| Molecular Weight | 246.22 g/mol |
| LogP | 2.9116 |
| PSA | 96.23 Ų |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its anti-inflammatory and analgesic properties. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that compounds containing pyrazole and nitrophenyl moieties exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
A comparative study demonstrated that this compound exhibited an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent in inflammatory diseases .
Analgesic Activity
In addition to anti-inflammatory properties, this compound has been evaluated for analgesic effects. Experimental models have shown that it can significantly reduce pain responses in animal models, likely through modulation of the central nervous system pathways involved in pain perception.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and phenyl rings can dramatically influence its pharmacological profile.
Key Findings:
- Nitro Group Positioning: The position of the nitro group on the phenyl ring affects the compound's potency; para-substituted derivatives often show enhanced activity.
- Aromatic Substituents: Electron-withdrawing groups increase the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: In Vivo Analgesic Testing
- Case Study 2: Anti-inflammatory Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
